molecular formula C36H75N B085476 Tridodecylamine CAS No. 102-87-4

Tridodecylamine

Cat. No.: B085476
CAS No.: 102-87-4
M. Wt: 522 g/mol
InChI Key: SWZDQOUHBYYPJD-UHFFFAOYSA-N
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Description

Tridodecylamine, also known as trilaurylamine, is a tertiary amine with the chemical formula C₃₆H₇₅N. It consists of three dodecyl groups attached to a central nitrogen atom. This compound is a clear, slightly yellow liquid with a molecular weight of 521.99 g/mol . It is known for its hydrophobic and cationic properties, making it useful in various industrial applications .

Biochemical Analysis

, is a compound consisting of three dodecyl groups attached to a central nitrogen atom. .

Biochemical Properties

Tridodecylamine plays a significant role in biochemical reactions, particularly in ion transport. It acts as an ionophore, facilitating the movement of ions such as hydrogen ions across biological membranes. This property is crucial in maintaining ion gradients and pH balance within cells. This compound interacts with various enzymes and proteins, including those involved in ion transport and membrane stability. For instance, it can bind to and modulate the activity of ion channels and transporters, influencing cellular ion homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering ion gradients and membrane potential, which are critical for processes such as cell signaling, gene expression, and cellular metabolism. In particular, this compound can impact cell signaling pathways by modulating the activity of ion channels and transporters, leading to changes in intracellular ion concentrations. These changes can subsequently affect gene expression and metabolic pathways, highlighting the compound’s broad impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to ion channels and transporters, altering their conformation and activity. This binding can either inhibit or activate these proteins, depending on the specific context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s ability to affect a wide range of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in ion homeostasis and metabolic activity. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridodecylamine is typically synthesized through the reaction of dodecylamine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of dodecylamine with dodecyl chloride or bromide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation under reduced pressure to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tridodecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Tridodecylamine’s uniqueness lies in its three long dodecyl chains, which impart distinct hydrophobic and cationic properties. This makes it particularly effective as an extractant and ionophore compared to its counterparts with shorter or fewer alkyl chains .

Properties

IUPAC Name

N,N-didodecyldodecan-1-amine
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InChI

InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SWZDQOUHBYYPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H75N
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047056
Record name N,N-Didodecyl-1-dodecanamine
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Molecular Weight

522.0 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name 1-Dodecanamine, N,N-didodecyl-
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CAS No.

102-87-4
Record name Tridodecylamine
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Record name N,N-Didodecyl-1-dodecanamine
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Record name TRILAURYLAMINE
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Melting Point

15.7 °C
Record name Tridodecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Tridodecylamine acts as an extractant by forming acid-amine complexes with carboxylic acids. This complex, stabilized by hydrogen bonding, exhibits higher solubility in the organic phase (typically a non-polar solvent like kerosene or 1-octanol) than in the aqueous phase, thus enabling extraction. [, , , , , ]

ANone: In SLM systems, this compound acts as a carrier molecule within the membrane. It binds to the target dye molecules in the feed solution, facilitating their transport across the membrane and into the stripping solution, where they are released. [, , , , , ]

ANone: As a neutral carrier ionophore, this compound selectively binds to hydrogen ions (H+). This interaction alters the electrical potential across the electrode membrane, enabling the measurement of pH changes in the surrounding solution. [, , , , ]

ANone: The molecular formula of this compound is C36H75N, and its molecular weight is 522.03 g/mol.

ANone: Fourier transform infrared spectroscopy (FTIR) is commonly used to identify the characteristic functional groups of this compound, particularly the N-H stretching vibration. []

ANone: Membrane stability and extraction efficiency are influenced by factors like the choice of diluent, membrane support material, operating temperature, and the presence of other chemicals that might interact with this compound. [, , , ]

ANone: The diluent's polarity and its ability to solvate the acid-amine complex significantly influence the extraction efficiency. For instance, diluents like 1-octanol have shown better performance than less polar options. [, , , , ]

ANone: Yes, this compound hydrochloride has been successfully employed as a phase-transfer catalyst in the esterification reaction of disodium azelate salt with dodecyl chloride to produce didodecyl azelate. []

ANone: While not extensively explored in the provided research papers, computational chemistry could be used to model the interactions between this compound and target molecules, predict extraction efficiencies with different diluents, and explore the formation and stability of acid-amine complexes.

ANone: Research shows that N,N-dimethylhexadecylamine (DMHA), with its long alkyl chain, is a more efficient pore expander for MCM-41 silicas compared to trialkylamines with shorter chains like trioctylamine and this compound. []

ANone: Oleic acid acts as a competitive displacer in the back extraction step. It forms a complex with this compound, displacing the previously extracted shikimic or quinic acid, thus facilitating their recovery. Higher temperatures enhance the effectiveness of this displacement. [, ]

ANone: These aspects are not directly addressed in the provided research, which primarily focuses on the chemical and physical properties of this compound in specific applications like extraction, sensing, and catalysis.

ANone: Yes, tributyl phosphate (TBP) and Amberlite LA-2 are examples of alternative extractants used for carboxylic acid separation. The choice of the most efficient extractant depends on the specific acid, desired purity, and process conditions. [, ]

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